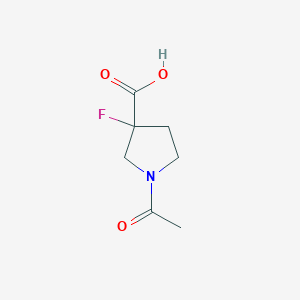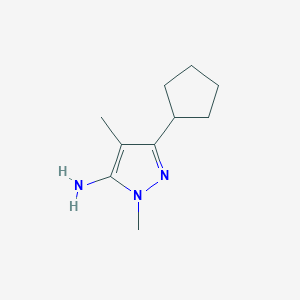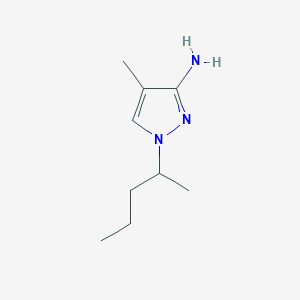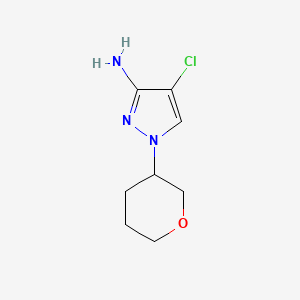
2-(4-Fluoro-4-methylcyclohexyl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-4-methylcyclohexyl)acetic acid is an organic compound with the molecular formula C₉H₁₅FO₂ It is characterized by a cyclohexane ring substituted with a fluoro and methyl group at the fourth position and an acetic acid moiety at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-4-methylcyclohexyl)acetic acid typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes fluorination and methylation to introduce the fluoro and methyl groups at the fourth position.
Acetic Acid Introduction: The derivatized cyclohexane is then subjected to a carboxylation reaction to introduce the acetic acid moiety at the second position.
Industrial Production Methods
Industrial production of 2-(4-Fluoro-4-methylcyclohexyl)acetic acid may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(4-Fluoro-4-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted cyclohexane derivatives.
科学的研究の応用
2-(4-Fluoro-4-methylcyclohexyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Fluoro-4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the cyclohexane ring may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-4-methylcyclohexyl)acetic acid
- 2-(4-Bromo-4-methylcyclohexyl)acetic acid
- 2-(4-Methylcyclohexyl)acetic acid
Uniqueness
2-(4-Fluoro-4-methylcyclohexyl)acetic acid is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and non-halogenated analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable compound for various applications.
特性
分子式 |
C9H15FO2 |
|---|---|
分子量 |
174.21 g/mol |
IUPAC名 |
2-(4-fluoro-4-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H15FO2/c1-9(10)4-2-7(3-5-9)6-8(11)12/h7H,2-6H2,1H3,(H,11,12) |
InChIキー |
IPUAYDZXHKVXGY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)



![N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13059371.png)
![2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13059379.png)

![2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)

![2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13059401.png)

![4-(2-(p-Tolyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059409.png)
![({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13059410.png)
